molecular formula C22H21ClN4O4S B2938321 Ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoyl]piperazine-1-carboxylate CAS No. 451466-97-0

Ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoyl]piperazine-1-carboxylate

Cat. No.: B2938321
CAS No.: 451466-97-0
M. Wt: 472.94
InChI Key: YNIVSYMOZQBKKH-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoyl]piperazine-1-carboxylate is a synthetic quinazolinone derivative intended for research and development purposes. This compound features a complex molecular architecture, incorporating a tetrahydroquinazolinone core, a benzoyl linker, and an ethyl piperazine carboxylate group. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . Researchers are exploring this specific compound for its potential as a biochemical tool, particularly in the study of enzyme inhibition. Structurally similar quinazolinone derivatives have been investigated as potent inhibitors of enzymes like 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD-1), a target implicated in metabolic disorders such as diabetes, obesity, and dyslipidemia . The presence of the ethyl piperazine-1-carboxylate moiety, a common building block in pharmaceutical development, enhances the molecule's properties and potential for target interaction . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before use. For specific handling and storage information, please contact our team, as conditions may vary .

Properties

IUPAC Name

ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)benzoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-2-31-22(30)26-10-8-25(9-11-26)19(28)14-4-3-5-16(12-14)27-20(29)17-7-6-15(23)13-18(17)24-21(27)32/h3-7,12-13,17H,2,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIYVARUXQEJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4C=CC(=CC4=NC3=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C23H23ClN4O4S
Molecular Weight 487.0 g/mol
IUPAC Name This compound
InChI Key LKISTNZRBOMCLH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cellular proliferation and survival.
  • Receptor Interaction : It can bind to cell surface receptors, modulating signaling pathways that regulate various physiological processes.
  • Gene Expression Modulation : The compound may influence gene expression patterns, leading to alterations in cellular functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.5
A549 (Lung Cancer)0.75
HeLa (Cervical Cancer)0.3

These results indicate that the compound exhibits potent growth inhibition across multiple tumor types.

Study on Multikinase Inhibition

A comparative analysis was conducted with similar compounds that exhibit multikinase inhibition properties. This compound was found to have a unique binding affinity for CDK4 and CDK6 kinases.

Comparative Kinase Profiling

CompoundTarget KinasesActivity Level
Ethyl 4-[...]-carboxylateCDK4, CDK6High
Compound XCDK2Moderate
Compound YCDK6Low

This profiling suggests that the compound's structural features confer selectivity towards specific kinases involved in cancer progression.

Clinical Relevance

The promising in vitro results have led to further investigations into the compound's potential clinical applications. Ongoing studies are evaluating its efficacy in combination therapies for enhanced therapeutic outcomes in resistant cancer types.

Scientific Research Applications

Scientific Research Applications

This compound is described as a useful research chemical. The applications stem from the properties of its structural components. It contains an indole moiety , which is known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Due to the broad spectrum of biological activities exhibited by indole derivatives, this compound is suitable for many research applications.

One potential application is as a screening compound in chemical libraries . ChemDiv offers compounds like ethyl 4-{7-chloro-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-amido}benzoate for screening purposes . These compounds are used to identify molecules with desired biological activities .

Related Research

Other research has explored related compounds and their applications:

  • Quinazoline derivatives: Research on quinazoline derivatives has revealed their potential in medicinal chemistry.
  • Antitumor effects: Studies have investigated the antitumor effects of ellagitannins and the combined effects of cisplatin with other compounds on cancer cells .
  • Other chloro-oxo-sulfanylidene-quinazolin compounds: 4-[2-(8-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide is another related compound with its own specific identifiers and potential research applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the C7 Chloro Position

The chlorine atom at position 7 of the tetrahydroquinazolinone ring is susceptible to nucleophilic substitution under optimized conditions. This reaction is critical for introducing functional groups that modulate bioactivity.

Reaction ConditionsReagents/AgentsProductYieldReferences
Heating (80–100°C) in polar aprotic solvent (DMF/DMSO)Piperazine derivatives, K2_2CO3_3Substituted piperazine-quinazolinone hybrids (e.g., 7-piperazinyl analogs)65–78%
Microwave irradiation (120°C)Aliphatic amines, pyridine7-(Alkylamino)quinazolinone derivatives82%

Mechanistic Insight : The reaction proceeds via an SN_NAr mechanism, where the electron-withdrawing sulfanylidene and carbonyl groups activate the aromatic ring for nucleophilic attack .

Reactivity of the Sulfanylidene (Thione) Group

The 2-sulfanylidene group participates in alkylation and oxidation reactions, enabling structural diversification.

Reaction TypeConditionsReagentsProductApplication
Alkylation RT, THF, K2_2CO3_3Methyl iodide2-(Methylthio)quinazolinone derivativesEnhanced solubility and bioavailability
Oxidation H2_2O2_2, AcOH, 50°CH2_2O2_22-SulfonylquinazolinonesModulation of electron-deficient cores

Ester Hydrolysis of the Ethyl Carboxylate

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, which are intermediates for further functionalization.

ConditionsReagentsProductNotes
1M NaOH, reflux, 6hNaOH, H2_2O/EtOH4-[3-(7-Chloro-4-oxo-2-sulfanylidene-THQ)benzoyl]piperazine-1-carboxylic acidRequires neutralization for isolation
HCl (conc.), 80°C, 3hHCl, dioxaneAcid chloride intermediateUsed for amide coupling reactions

Piperazine Ring Functionalization

The piperazine moiety is a versatile site for alkylation, acylation, and salt formation, enhancing pharmacological properties.

Reaction TypeReagents/ConditionsProductSignificance
Acylation Acetyl chloride, DCM, TEAN-Acetylpiperazine derivativesImproved metabolic stability
Salt Formation HCl gas in Et2_2OHydrochloride saltsEnhanced crystallinity for formulation

Benzoyl Group Modifications

The benzoyl linker can undergo Friedel-Crafts alkylation or reduction, though these reactions are less common due to steric hindrance.

Reaction TypeConditionsReagentsProductYield
Reduction H2_2, Pd/C, MeOHBenzyl alcohol analogPartially reduced quinazolinone-piperazine hybrids45%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the chloro position enables aryl/heteroaryl introductions.

ConditionsCatalysts/LigandsCoupling PartnerProductYield
Pd(PPh3_3)4_4, K2_2CO3_3, DMEPd(PPh3_3)4_4Phenylboronic acid7-Arylquinazolinone derivatives60%

Key Research Findings:

  • Substitution Selectivity : The C7 chloro group is more reactive than the sulfanylidene group in SN_NAr reactions due to electronic effects .

  • Thione Stability : The sulfanylidene group resists oxidation under mild conditions but readily alkylates to form stable thioethers .

  • Ester Hydrolysis Kinetics : Basic hydrolysis proceeds faster than acid-catalyzed pathways, with pseudo-first-order kinetics observed .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

(a) Quinazolinone vs. Pyridazinone Derivatives
  • Compound from : Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate replaces the quinazolinone core with a pyridazinone. Pyridazinones are associated with cardiovascular and anti-inflammatory activities.
  • SAR Insight: Quinazolinones generally exhibit stronger kinase inhibitory activity due to their planar structure, which facilitates interaction with ATP-binding pockets.
(b) Triazolopyrimidinone Derivatives
  • Compound from : Features a triazolopyrimidinone core with a 3,4-dimethoxyphenyl group. The fused triazole ring introduces metabolic stability, while methoxy groups enhance π-π interactions.

Substituent and Linker Modifications

(a) Benzoyl vs. Aliphatic Linkers
  • Compound from : Uses an octanoyl chain to connect the quinazolinone to piperazine. The aliphatic linker increases lipophilicity, which may improve membrane permeability but reduce binding rigidity. In contrast, the benzoyl group in the target compound enhances conformational stability, favoring precise target engagement .
(b) Chlorine Substitution Patterns
  • Compound from : Contains a (2-chlorophenyl)methyl group on the quinazolinone. The bulky aromatic substituent may sterically hinder target binding compared to the 7-chloro group in the target compound, which occupies a less obstructive position .

Functional Group Variations

(a) Sulfanylidene vs. Thioether Groups
  • Compound from : Incorporates a thioether (-S-) linkage in a triazole derivative. Thioethers offer moderate lipophilicity but lack the electron-deficient character of sulfanylidene (C=S), which may reduce interactions with cysteine residues in enzyme active sites .
(b) Piperazine Substituents
  • Compound from : Features a benzenesulfonyl group on piperazine. The sulfonyl group increases polarity but may reduce blood-brain barrier penetration compared to the ethyl carboxylate in the target compound, which balances solubility and lipophilicity .

Comparative Data Table

Compound Core Structure Key Substituents/Linkers Molecular Weight Notable Properties
Target Compound Quinazolinone 7-Cl, benzoyl linker, ethyl carboxylate ~470 g/mol High solubility, kinase inhibition
(Pyridazinone) Pyridazinone 2-Fluorophenyl, acetyl linker ~390 g/mol Cardiovascular activity
(Octanoyl-linked) Quinazolinone Octanoyl linker ~550 g/mol High lipophilicity
(Chlorophenylmethyl) Quinazolinone (2-Chlorophenyl)methyl ~500 g/mol Steric hindrance potential
(Triazolopyrimidinone) Triazolopyrimidinone 3,4-Dimethoxyphenyl ~470 g/mol Metabolic stability, π-π interactions

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoyl]piperazine-1-carboxylate?

The synthesis of piperazine-linked heterocycles often employs coupling reactions between activated carbonyl intermediates and piperazine derivatives. For example, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is a robust method for constructing triazole-linked analogs, as demonstrated in the synthesis of 1-(2-fluorobenzyl)piperazine triazoles . Key steps include:

  • Reacting a benzoyl chloride derivative with a piperazine-carboxylate under anhydrous conditions.
  • Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
  • Monitoring reaction progress using TLC with 1:2 hexane/ethyl acetate .

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

X-ray crystallography remains the gold standard. The SHELX system (e.g., SHELXL for refinement and SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . For visualization and validation, ORTEP-3 provides a graphical interface to analyze thermal ellipsoids and molecular geometry . Ensure proper data collection using modern diffractometers and validate the final structure with tools like PLATON to check for voids, symmetry errors, or missed twinning .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperazine ring, benzoyl group, and sulfanylidene moiety. Deuterated DMSO or CDCl3_3 are suitable solvents.
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm1^{-1}) and thione (C=S, ~1200–1250 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) can simulate interactions between the compound and target proteins (e.g., kinases or enzymes). Focus on:

  • Optimizing the 7-chloro-tetrahydroquinazolinone core for binding affinity.
  • Analyzing the piperazine-carboxylate moiety’s role in solubility and membrane permeability.
    Validate predictions with in vitro assays (e.g., enzyme inhibition studies) and cross-reference results with similar analogs, such as 1-(chloroacetyl)piperazine derivatives .

Q. How should researchers address contradictions in solubility or stability data across studies?

Contradictions often arise from varying experimental conditions. Systematic approaches include:

  • Conducting solubility screens in multiple solvents (e.g., DMSO, water, ethanol) under controlled pH and temperature.
  • Performing accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation .
  • Comparing results with structurally related compounds, such as ethyl piperidinecarboxylates, to identify trends in hydrolytic or oxidative stability .

Q. What advanced methodologies can optimize the compound’s synthetic yield and purity?

  • Flow Chemistry : Continuous synthesis reduces side reactions and improves reproducibility.
  • Automated Purification : Systems like Biotage® or CombiFlash® enable rapid gradient elution for isolating pure fractions .
  • Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (e.g., temperature, catalyst loading) .

Q. How can AI-driven tools enhance research on this compound’s structure-activity relationships (SAR)?

  • COMSOL Multiphysics : Simulate reaction kinetics or diffusion processes in synthetic pathways.
  • Machine Learning : Train models on existing SAR data for quinazolinone derivatives to predict bioactivity or toxicity .
  • High-Throughput Screening (HTS) : Integrate robotic platforms for rapid assay of derivatives against therapeutic targets .

Methodological Frameworks

Q. How to design a research proposal linking this compound to a theoretical framework in medicinal chemistry?

  • Theoretical Anchor : Align with the "privileged scaffold" concept, where piperazine-quinazolinone hybrids are explored for kinase inhibition .
  • Sub-Questions :
    • How does the sulfanylidene group influence electron distribution?
    • Can structural modifications enhance blood-brain barrier penetration?
  • Validation : Cross-reference crystallographic data (SHELX-refined structures) with computational predictions (e.g., DFT calculations) .

Q. What strategies ensure rigorous validation of synthetic and analytical data?

  • Triangulation : Combine NMR, HRMS, and X-ray data to confirm structure.
  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) in detail .
  • Peer Review : Share raw diffraction data (CIF files) in public repositories (e.g., Cambridge Structural Database) .

Tables

Q. Table 1. Key Synthetic Parameters for Piperazine Derivatives

ParameterOptimal RangeMethodological Reference
Reaction Temperature0–25°C (for acid-sensitive steps)
Catalyst Loading0.3–0.6 equiv CuSO4_4·5H2_2O
Purification SolventEthyl acetate/hexane (1:8)

Q. Table 2. Common Pitfalls in Crystallographic Analysis

IssueResolution StrategySoftware/Tool
Missed TwinningCheck for higher symmetryPLATON
Thermal Motion ArtifactsRefine with anisotropic modelSHELXL

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